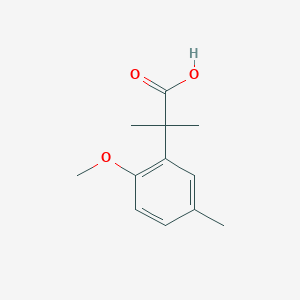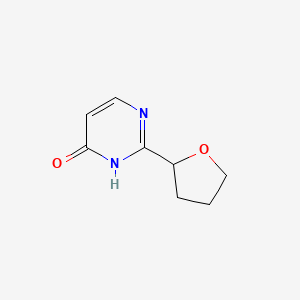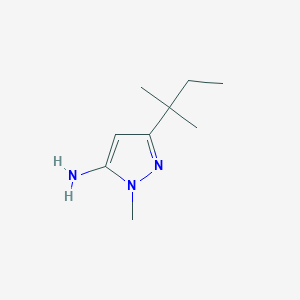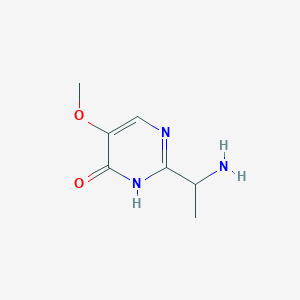
(Z)-4-(Ethylsulfanyl)-N'-hydroxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: is an organic compound characterized by the presence of an ethylsulfanyl group and a hydroxybenzene carboximidamide moiety
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzene-1-carboximidamide as the core structure.
Ethylsulfanyl Group Introduction: The ethylsulfanyl group can be introduced via a nucleophilic substitution reaction using ethylthiol and an appropriate leaving group on the benzene ring.
Industrial Production Methods: Industrial production of (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide may involve:
Batch Processing: Utilizing large-scale reactors to perform the nucleophilic substitution and hydroxylation reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.
Substitution: The benzene ring allows for electrophilic aromatic substitution reactions, enabling further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of the imidamide group.
Functionalized Benzene Derivatives: From electrophilic aromatic substitution reactions.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing catalytic activity.
Materials Science: Its unique structure may be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Potential use as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Biochemical Research: Studying its interactions with biological macromolecules to understand its mechanism of action.
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Polymer Science: Potential incorporation into polymer backbones to impart specific properties.
作用機序
The mechanism by which (Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboximidamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or activating their function.
Pathways Involved: Modulating biochemical pathways related to oxidative stress, signal transduction, or metabolic processes.
類似化合物との比較
(Z)-4-(Methylsulfanyl)-N’-hydroxybenzene-1-carboximidamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
(Z)-4-(Ethylsulfanyl)-N’-hydroxybenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
Uniqueness:
- The presence of the ethylsulfanyl group provides distinct electronic and steric properties, influencing the compound’s reactivity and interactions.
- The hydroxybenzene carboximidamide moiety offers unique binding capabilities, making it a versatile scaffold for various applications.
特性
分子式 |
C9H12N2OS |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
4-ethylsulfanyl-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2OS/c1-2-13-8-5-3-7(4-6-8)9(10)11-12/h3-6,12H,2H2,1H3,(H2,10,11) |
InChIキー |
NYNUVHFTRKISGK-UHFFFAOYSA-N |
異性体SMILES |
CCSC1=CC=C(C=C1)/C(=N/O)/N |
正規SMILES |
CCSC1=CC=C(C=C1)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{Spiro[2.4]heptan-4-yl}ethan-1-amine](/img/structure/B13315146.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}-3-(dimethylamino)prop-2-en-1-one](/img/structure/B13315151.png)
![N-[cyclopropyl(phenyl)methyl]cyclopropanamine](/img/structure/B13315161.png)
![1-[4-(Propan-2-YL)phenyl]ethane-1-thiol](/img/structure/B13315167.png)








![2-Methyl-N-[3-(methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B13315227.png)

